1-Methyl-2-(3-methylbenzene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(3-methylbenzene-1-sulfonyl)benzene is an organic compound belonging to the class of aromatic sulfonyl derivatives This compound features a benzene ring substituted with a methyl group and a sulfonyl group attached to another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(3-methylbenzene-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 1-methyl-2-benzene using chlorosulfonic acid, which introduces the sulfonyl group into the aromatic ring . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(3-methylbenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-2-(3-methylbenzene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-methylbenzene-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring and facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(1-methylethyl)benzene:
1-Methoxy-3-methylbenzene:
Uniqueness
1-Methyl-2-(3-methylbenzene-1-sulfonyl)benzene is unique due to the presence of both a methyl and a sulfonyl group on the aromatic ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
61097-48-1 |
---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-methyl-2-(3-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-6-5-8-13(10-11)17(15,16)14-9-4-3-7-12(14)2/h3-10H,1-2H3 |
InChI Key |
HYCXGLRBKUIGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.